molecular formula C16H25NO4S B603080 Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine CAS No. 1206147-60-5

Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine

Katalognummer: B603080
CAS-Nummer: 1206147-60-5
Molekulargewicht: 327.4g/mol
InChI-Schlüssel: XGYWVOHZHLYCAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine is an organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclohexyl group and two hydroxyethyl groups attached to a benzene sulfonamide core .

Eigenschaften

CAS-Nummer

1206147-60-5

Molekularformel

C16H25NO4S

Molekulargewicht

327.4g/mol

IUPAC-Name

4-cyclohexyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C16H25NO4S/c18-12-10-17(11-13-19)22(20,21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14,18-19H,1-5,10-13H2

InChI-Schlüssel

XGYWVOHZHLYCAO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine typically involves the reaction of benzenesulfonyl chloride with N,N-bis(2-hydroxyethyl)cyclohexylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar core structure but lacking the cyclohexyl and hydroxyethyl groups.

    Sulfamethoxazole: An antibiotic with a similar sulfonamide group but different substituents.

Uniqueness

Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and hydroxyethyl groups enhances its solubility and reactivity compared to simpler sulfonamides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.